(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its pyrrolidine ring structure, which is substituted with methyl groups at the 1 and 3 positions, and a carboxylate ester group at the 2 position. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of Methyl Groups: The methyl groups at the 1 and 3 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The carboxylate ester group at the 2 position can be introduced through an esterification reaction involving a carboxylic acid precursor and an alcohol, typically methanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or more saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions or receptor binding.
Industry: Use as an intermediate in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of (2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Differing in stereochemistry, this compound may exhibit different biological activity and reactivity.
(2S,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Another stereoisomer with distinct properties.
Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Without specific stereochemistry, this compound may have different applications and reactivity.
Uniqueness
The (2R,3S) configuration of Methyl 1,3-dimethylpyrrolidine-2-carboxylate imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and in studies requiring specific stereochemical configurations.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2R,3S)-1,3-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-5-9(2)7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
BLGAZAQFPAZSJX-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCN([C@H]1C(=O)OC)C |
Canonical SMILES |
CC1CCN(C1C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.